3-Isopropyl-2-methyl-oxaziridine is a synthetic organic compound classified as an oxaziridine, which is characterized by a three-membered ring containing both nitrogen and oxygen. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and reactivity. Its molecular formula is and it has a molecular weight of approximately 101.149 g/mol. The compound is recognized for its potential applications in various chemical reactions, particularly those involving oxidation and amination.
3-Isopropyl-2-methyl-oxaziridine can be synthesized through various methods, primarily involving the oxidation of imines or the amination of carbonyl compounds. It falls under the classification of oxaziridines, which are known for their strained ring structures that contribute to their reactivity. The compound is typically sourced from chemical suppliers and is used in laboratory settings for research purposes.
The synthesis of 3-Isopropyl-2-methyl-oxaziridine generally involves two primary methods:
3-Isopropyl-2-methyl-oxaziridine features a three-membered ring structure consisting of one nitrogen atom and one oxygen atom, contributing to its unique chemical properties.
Property | Value |
---|---|
CAS Number | 1314904-03-4 |
Molecular Formula | C5H11NO |
Molecular Weight | 101.149 g/mol |
IUPAC Name | 2-methyl-3-propan-2-yloxaziridine |
InChI | InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3 |
SMILES | CC(C)C1N(O1)C |
3-Isopropyl-2-methyl-oxaziridine participates in several types of chemical reactions due to its reactive nature:
The mechanism of action for 3-Isopropyl-2-methyl-oxaziridine involves its ability to act as an electrophile, facilitating the transfer of oxygen and nitrogen atoms to various substrates. The strained nature of the oxaziridine ring allows for easier cleavage of the N-O bond, enabling nucleophilic attack by other reactants. This process is crucial in both synthetic organic chemistry and biological systems where oxidation processes are prevalent .
3-Isopropyl-2-methyl-oxaziridine is a colorless liquid at room temperature with a characteristic odor. Its physical properties include:
The compound exhibits notable chemical properties:
3-Isopropyl-2-methyl-oxaziridine has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: